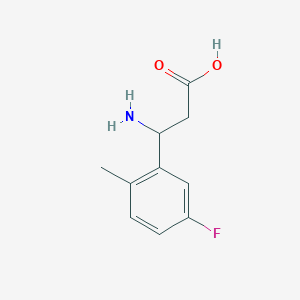
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is a compound of interest in various fields of scientific research due to its unique structural properties. This compound features an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a series of reactions, including reduction and amination, to form the intermediate compound.
Final Product: The intermediate is then subjected to further reactions, such as hydrolysis and purification, to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction steps.
Automated Synthesis: Employing automated systems to control reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It may influence metabolic pathways, signal transduction, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Shares the fluorine and methyl groups but differs in the presence of a boronic acid group.
3-Fluoro-5-(methylcarbamoyl)phenylboronic acid: Similar in structure but contains a carbamoyl group instead of an amino group.
Uniqueness
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
(3S)-3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid is a fluorinated amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neurotransmission and receptor modulation. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chiral amino acid structure with a molecular formula of C₁₁H₁₄FNO₂ and a molecular weight of approximately 197.21 g/mol. Its structure includes an amino group attached to a propanoic acid backbone, with a 5-fluoro-2-methylphenyl substituent, which contributes to its unique biological properties.
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors, particularly glutamate receptors. Research indicates that fluorinated amino acids may exhibit enhanced binding affinity and selectivity toward specific receptors compared to their non-fluorinated counterparts . The compound acts as both an agonist and antagonist at various glutamate receptor subtypes, influencing neurotransmission and potentially offering therapeutic applications in neurological disorders.
Biological Activity
- Neurotransmission Modulation :
- Pharmacological Effects :
Case Studies
- In Vivo Studies :
- In Vitro Assays :
Data Table: Comparative Biological Activities
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-amino-3-(5-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-2-3-7(11)4-8(6)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
KWEGJFCSBBDBCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















